Crystal Structure Comparison: Glycosidic Bond Conformation and Sugar Puckering vs. 3-Deazauridine and Uridine
The X-ray crystal structure of 3-deaza-4-deoxyuridine was solved in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 25.18, b = 7.127, c = 5.715 Å, Z = 4, and refined to R = 0.049 for 749 counter reflexions [1]. The glycosidic bond adopts an anti conformation with χ = 53.5°, and the ribose moiety exhibits a C(2′)-endo envelope puckering with a gauche-gauche arrangement about the C(4′)-C(5′) bond. By comparison, 3-deazauridine crystallizes in the same space group P2₁2₁2₁ but with substantially different cell dimensions a = 13.394, b = 8.335, c = 9.639 Å, Z = 4, refined to R = 4.0% for 998 reflexions [2]. Both compounds share anti glycosidic conformation and C(2′)-endo sugar puckering; however, the key structural point of differentiation is the absence of the 4-hydroxyl group in 3-deaza-4-deoxyuridine, which eliminates the unusually short O(4)-H⋯O(2) intermolecular hydrogen bond of 2.549 Å that dominates the crystal packing of 3-deazauridine [2]. The packing in 3-deaza-4-deoxyuridine is instead characterized by a staggered arrangement of bases and a clear spatial separation of hydrophobic and hydrophilic regions, with the intramolecular C(6)-H⋯O(5′) interaction serving as the primary conformational constraint [1].
| Evidence Dimension | Crystal packing and intermolecular hydrogen-bonding capacity |
|---|---|
| Target Compound Data | 3-Deaza-4-deoxyuridine: orthorhombic P2₁2₁2₁; a=25.18, b=7.127, c=5.715 Å; anti χ=53.5°; C(2′)-endo; no 4-OH group; staggered base packing; R=0.049 |
| Comparator Or Baseline | 3-Deazauridine: orthorhombic P2₁2₁2₁; a=13.394, b=8.335, c=9.639 Å; anti conformation; C(2′)-endo; enol form with O(4)-H⋯O(2) hydrogen bond of 2.549 Å; R=0.040 |
| Quantified Difference | Loss of the 4-OH group shortens the c-axis from 9.639 Što 5.715 Š(40.7% reduction) and eliminates the 2.549 Šintermolecular H-bond; the unit cell volume contracts from ~1076 ų to ~1025 ų (~4.7% reduction) |
| Conditions | X-ray diffraction on single crystals at room temperature; 3-deaza-4-deoxyuridine data from 749 reflexions vs. 998 reflexions for 3-deazauridine |
Why This Matters
The elimination of the 4-OH hydrogen-bond donor/acceptor in 3-deaza-4-deoxyuridine fundamentally alters its intermolecular recognition signature compared to 3-deazauridine, which is critical for applications where nucleobase hydrogen-bonding fidelity (e.g., Watson-Crick pairing) or crystal engineering properties are selection criteria.
- [1] Egert, E., Lindner, H.J., Hillen, W. & Gassen, H.G. (1977). Crystal structure and conformation of 3-deaza-4-deoxyuridine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(12), 3704-3707. DOI: 10.1107/S0567740877011893. View Source
- [2] Gassen, H.G., Hillen, W. & Lindner, H.J. (1977). 3-Deazauridine: crystal structure, conformational parameters, and molecular orbital calculations. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33, 3704-3707. (CCDC reference: 1147762). View Source
